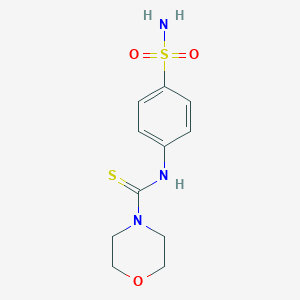![molecular formula C17H20ClN3O4S2 B216446 3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA](/img/structure/B216446.png)
3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA is a complex organic compound characterized by its unique structure, which includes a chloro-substituted dimethoxyphenyl group, a carbonothioyl linkage, and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA typically involves multiple steps, starting with the preparation of the 4-chloro-2,5-dimethoxyaniline precursor. This precursor is then reacted with carbon disulfide and an appropriate amine to form the carbonothioyl intermediate. The final step involves the reaction of this intermediate with 4-aminobenzenesulfonamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonothioyl group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA: shares structural similarities with other sulfonamide derivatives and carbonothioyl-containing compounds.
Uniqueness
- The presence of the chloro-substituted dimethoxyphenyl group and the carbonothioyl linkage distinguishes this compound from other sulfonamides, potentially conferring unique biological and chemical properties.
属性
分子式 |
C17H20ClN3O4S2 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C17H20ClN3O4S2/c1-24-15-10-14(16(25-2)9-13(15)18)21-17(26)20-8-7-11-3-5-12(6-4-11)27(19,22)23/h3-6,9-10H,7-8H2,1-2H3,(H2,19,22,23)(H2,20,21,26) |
InChI 键 |
PSJJIAKRYWLVHS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)
![1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216365.png)



![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)


![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)



![4-(2-{[(4-butylanilino)carbothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B216383.png)

